molecular formula C9H9F2NO2 B13320633 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid

Cat. No.: B13320633
M. Wt: 201.17 g/mol
InChI Key: XYGMLKISMATUDP-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, and a difluoroacetic acid moiety at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. This process typically uses halopyridines as starting materials, which undergo halogen-metal exchange with lithium or magnesium reagents, followed by borylation using trialkylborates . Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-(2,6-dimethylpyridin-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H9F2NO2/c1-5-3-7(4-6(2)12-5)9(10,11)8(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

XYGMLKISMATUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(C(=O)O)(F)F

Origin of Product

United States

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